Isocomene
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Overview
Description
Isocomene is a sesquiterpene first isolated from the perennial herb southern goldenbush (Isocoma wrightii), from which it derives its name . Its unusual structure consists of three fused cyclopentane rings . The compound was first described by Zalkow et al. in 1977 , and the first total synthesis was published by M.C. Pirrung in 1979 .
Preparation Methods
The total synthesis of isocomene involves several key steps. The initial synthesis by M.C. Pirrung in 1979 utilized a photocatalyzed intramolecular [2 + 2] cycloaddition reaction followed by a rearrangement reaction to form three contiguous chiral centers . Another method involves a Paterno–Büchi reaction to build complexity and a selective reductive fragmentation to reveal a functionalized diquinane
Chemical Reactions Analysis
Isocomene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Selective reductive fragmentation is a key step in some synthetic routes.
Common reagents and conditions used in these reactions include photocatalysts for cycloaddition reactions and specific reducing agents for fragmentation . Major products formed from these reactions include functionalized diquinanes and other rearranged sesquiterpene structures .
Scientific Research Applications
Isocomene has several applications in scientific research:
Chemistry: It serves as a model compound for studying complex sesquiterpene synthesis and rearrangement mechanisms.
Biology: Its unique structure makes it a subject of interest in natural product chemistry and potential biological activity studies.
Mechanism of Action
Comparison with Similar Compounds
Isocomene is unique due to its three fused cyclopentane rings and the formation of three contiguous chiral centers . Similar compounds include other sesquiterpenes with complex ring structures, such as:
Humulene: Another sesquiterpene with a different ring structure.
Farnesene: A sesquiterpene with an open-chain structure.
Bisabolene: A sesquiterpene with a different arrangement of rings and double bonds.
This compound’s uniqueness lies in its specific ring fusion and chiral center arrangement, which distinguishes it from other sesquiterpenes .
Properties
CAS No. |
71629-00-0 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(2R,5S,8S)-2,5,6,8-tetramethyltricyclo[6.3.0.01,5]undec-6-ene |
InChI |
InChI=1S/C15H24/c1-11-6-9-14(4)12(2)10-13(3)7-5-8-15(11,13)14/h10-11H,5-9H2,1-4H3/t11-,13+,14+,15?/m1/s1 |
InChI Key |
SAOJPWFHRMUCFN-LKWLHFCZSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(C13CCC[C@]3(C=C2C)C)C |
Canonical SMILES |
CC1CCC2(C13CCCC3(C=C2C)C)C |
Origin of Product |
United States |
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